3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDALQUFILRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Diphenyl 1h Pyrrole 2 Carbaldehyde
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The construction of the pyrrole ring is the foundational step in the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde. Several powerful methods have been developed for this purpose, each with its own advantages and substrate scope. The key challenge is to establish the 2,4-diphenyl substitution pattern on the pyrrole ring, which can then be formylated to yield the target compound.
Paal-Knorr Condensation and its Modifications
The Paal-Knorr synthesis is a cornerstone method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of substituted pyrroles. wikipedia.org
For the synthesis of the 2,4-diphenyl-1H-pyrrole precursor, the required starting material would be 1,3-diphenyl-1,4-butanedione. The reaction proceeds by the condensation of this diketone with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide, to form the N-unsubstituted pyrrole. wikipedia.org The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com
Modifications to the classical Paal-Knorr conditions often focus on the use of various catalysts to improve reaction times and yields. Lewis acids and Brønsted acids, including greener options like saccharin (B28170) or silica-supported sulfuric acid, have been employed to promote the condensation. rgmcet.edu.in Microwave-assisted Paal-Knorr reactions have also been shown to be highly efficient.
Table 1: Representative Paal-Knorr Pyrrole Synthesis Conditions
| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Diphenyl-1,4-butanedione | Ammonium Acetate | Acetic Acid, Reflux | 2,5-Diphenyl-1H-pyrrole | Good | General Method wikipedia.orgalfa-chemistry.com |
| 2,5-Hexanedione | Aniline (B41778) | Fe(III)-montmorillonite, Room Temp. | 1-Phenyl-2,5-dimethylpyrrole | 95% | rgmcet.edu.in |
| 1,4-Diketones | Primary Amines | Microwave Irradiation | N-Substituted Pyrroles | Good | General Method rgmcet.edu.in |
Barton-Zard Synthesis and Analogues
The Barton-Zard synthesis provides an alternative and powerful route to pyrroles, particularly those with substitution patterns that may be difficult to achieve through other methods. wikipedia.orgallaboutchemistry.net This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orgsynarchive.com The mechanism proceeds through a series of steps including a Michael addition, cyclization, and elimination of the nitro group to afford the pyrrole ring. wikipedia.org
To synthesize a 3,5-diphenyl-substituted pyrrole using this methodology, one would theoretically start with (2-nitrovinyl)benzene and ethyl 2-isocyano-3-phenylpropanoate. The base-catalyzed reaction would lead to the formation of an ethyl 3,5-diphenylpyrrole-2-carboxylate. Subsequent hydrolysis and decarboxylation would be necessary to obtain the 2,4-diphenyl-1H-pyrrole precursor. A key advantage of the Barton-Zard reaction is its ability to construct highly substituted pyrrole rings in a single step from readily available starting materials. mdpi.com
Table 2: General Scheme of the Barton-Zard Pyrrole Synthesis
| Nitroalkene | Isocyanoacetate | Base | General Product | Reference |
|---|---|---|---|---|
| R1-CH=C(NO2)-R2 | CN-CH(R3)-COOEt | KOt-Bu, DBU, etc. | Ethyl 3,4-disubstituted-pyrrole-2-carboxylate | wikipedia.orgallaboutchemistry.netsynarchive.com |
Strategies for Regioselective Formylation and Diphenyl Substitution
The synthesis of this compound requires not only the formation of the pyrrole ring but also the precise placement of the phenyl and formyl substituents. This is typically achieved through the synthesis of a 2,4-diphenyl-1H-pyrrole precursor followed by regioselective formylation.
Direct Formylation Techniques (e.g., Vilsmeier-Haack reaction)
The Vilsmeier-Haack reaction is the most prominent method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org
The formylation of 2,4-diphenyl-1H-pyrrole is expected to occur at one of the unsubstituted, electron-rich positions of the pyrrole ring. Due to the directing effect of the nitrogen atom, electrophilic substitution in pyrroles preferentially occurs at the α-positions (C2 and C5). Since the C2 and C4 positions are already occupied by phenyl groups, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the C5 position. To obtain the desired this compound, the starting material would need to be 2,4-diphenyl-1H-pyrrole, and the formylation would occur at the C5 position, leading to 2,4-diphenyl-1H-pyrrole-5-carbaldehyde. The synthesis of the specifically named this compound via this route would imply an unusual regioselectivity or a misnomer in the target compound's name. However, for a standard Vilsmeier-Haack formylation of a 2,4-disubstituted pyrrole, the following general conditions apply:
Table 3: General Conditions for Vilsmeier-Haack Formylation of Pyrroles
| Substrate | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Pyrrole | DMF, POCl₃ | Dichloroethane | 0°C to Reflux | Pyrrole-2-carbaldehyde | chemistrysteps.com |
| Electron-rich arene | DMF, POCl₃ | Various | Room Temp. to Heating | Aryl aldehyde | organic-chemistry.orgwikipedia.org |
| Substituted hydrazone | DMF, POCl₃ | - | 0°C to 100°C | Pyrazolo carbaldehyde | nih.gov |
The reaction mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
Strategies for Introducing Phenyl Moieties
The successful synthesis of the target aldehyde is contingent on the availability of the 2,4-diphenyl-1H-pyrrole precursor. One effective method for preparing 2,4-diarylpyrroles involves the reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium acetate in the presence of morpholine (B109124) and sulfur. organic-chemistry.org For the synthesis of 2,4-diphenyl-1H-pyrrole, the required precursor is 1,3-diphenyl-4-nitrobutan-1-one. researchgate.net
The synthesis of this nitrobutanone precursor can be achieved through the Michael addition of nitromethane (B149229) to a chalcone (B49325) (1,3-diphenyl-2-propen-1-one). The chalcone itself is readily prepared via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetophenone. The subsequent cyclization of the 1,3-diphenyl-4-nitrobutan-1-one with an ammonia source provides the 2,4-diphenyl-1H-pyrrole. This multi-step approach allows for the systematic introduction of the phenyl groups at the desired positions.
Novel Catalyst Systems and Reaction Conditions in Synthesis
The synthesis of polysubstituted pyrroles, including the target compound this compound, has been significantly advanced through the development of novel catalyst systems. These methodologies offer improvements in efficiency, selectivity, and substrate scope, moving beyond traditional condensation reactions.
Transition metal catalysis provides powerful tools for constructing the pyrrole ring through various cross-coupling and cyclization strategies. nih.gov Metals like copper, palladium, iron, and silver have been extensively used due to their unique catalytic activities. nih.govbohrium.combohrium.com
Copper (Cu): Copper catalysts are versatile and widely employed for pyrrole synthesis. nih.gov A highly relevant method for preparing pyrrole-2-carbaldehyde derivatives involves a copper/iodine co-mediated oxidative annulation. organic-chemistry.orgacs.org This reaction utilizes readily available aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org The optimized conditions involve CuCl₂, iodine, and molecular oxygen in a solvent like DMSO at elevated temperatures. organic-chemistry.org This approach is notable as it directly installs the C2-carbaldehyde group. organic-chemistry.orgacs.org
Other copper-catalyzed methods include the CuH-catalyzed coupling of enynes and nitriles, which provides access to a variety of N-H pyrroles with high regioselectivity and functional group tolerance. mit.educhemrxiv.org Additionally, CuI has been used to catalyze the oxidative cyclization of β-enamino ketones with alkynoates in the presence of O₂ to form polysubstituted pyrroles. acs.org A cascade reaction involving aza-Michael addition, aza-Claisen rearrangement, and cyclization has also been developed using copper catalysts with allenoates and propargylic amines as substrates. thieme-connect.com
Palladium (Pd): Palladium catalysis enables the synthesis of NH-free pyrroles through the activation of multiple C(sp²)-H bonds. organic-chemistry.org One such strategy involves the annulation of enaminones and alkenes. organic-chemistry.org Another Pd(II)-catalyzed oxidative approach constructs polysubstituted pyrroles from N-homoallylicamines and arylboronic acids, proceeding through a cascade of C-C and C-N bond formations. organic-chemistry.org
Iron (Fe): Iron catalysts are attractive due to their low cost and environmentally benign nature. bohrium.com An efficient and sustainable method for synthesizing substituted pyrroles uses a well-defined, air-stable molecular iron(0) complex. acs.orgnih.gov This methodology is broadly applicable and proceeds via a hydrogen autotransfer process. acs.orgnih.gov The classic Paal-Knorr pyrrole synthesis can also be catalyzed by simple iron salts like iron(III) chloride under mild, aqueous conditions. organic-chemistry.org Furthermore, iron has been used to catalyze radical cycloadditions of enamides and 2H-azirines to afford triaryl-substituted pyrroles. organic-chemistry.org
Silver (Ag): Silver catalysis has emerged as a powerful tool for constructing complex pyrrole structures under mild conditions. bohrium.com A versatile, silver-catalyzed multi-auto-tandem reaction has been developed using enamines, alkynals, and various nucleophiles. acs.org This method proceeds through a highly reactive azafulvenium intermediate, allowing for the divergent synthesis of site-specifically functionalized pyrroles. bohrium.comacs.org In another approach, AgOTf catalyzes a [4+1C]insert cascade reaction between enaminones and carbene precursors, yielding multisubstituted pyrroles with high chemo- and regioselectivity. acs.org Silver catalysts like Ag₂CO₃ have also been employed in tandem 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization reactions. researchgate.net
Interactive Table: Metal-Catalyzed Synthesis of Pyrrole Derivatives
| Catalyst System | Starting Materials | Key Features | Ref. |
|---|---|---|---|
| CuCl₂ / I₂ / O₂ | Aryl methyl ketones, arylamines, acetoacetate esters | Direct synthesis of pyrrole-2-carbaldehydes | organic-chemistry.orgacs.org |
| CuH (ligated) | 1,3-Enynes, Nitriles | High regioselectivity for N-H pyrroles | mit.educhemrxiv.org |
| Pd(OAc)₂ | Enaminones, Alkenes | C-H bond activation, forms NH-free pyrroles | organic-chemistry.org |
| Fe(0) complex | Secondary alcohols, Amino alcohols | Sustainable, hydrogen autotransfer mechanism | acs.orgnih.gov |
| AgOTf | Enaminones, Diazo compounds | [4+1C]insert cascade via carbene insertion | acs.org |
| Ag(I) salt | Enamines, Alkynals, Nucleophiles | Tandem reaction via azafulvenium intermediate | acs.org |
Organocatalysis has become a prominent strategy for pyrrole synthesis, offering a metal-free alternative that often proceeds under mild conditions with high efficiency. rsc.orgnih.gov These methods align with the principles of green chemistry and allow for the construction of the pyrrole ring from diverse starting materials. nih.gov
A variety of organocatalysts have been employed, including Brønsted acids, amines, and phosphines. rsc.org For instance, p-Toluenesulfonic acid (TsOH), a simple Brønsted acid, can catalyze the multicomponent reaction of 1,2-diones, aryl amines, and aldehydes to produce polysubstituted pyrroles in good yields. rsc.org Chiral phosphoric acids have been utilized in atroposelective Paal-Knorr reactions, enabling the synthesis of chiral aryl pyrroles through a dehydrative cyclization of an enamine intermediate. rsc.org
Other notable examples include the use of N-methylimidazole to catalyze the one-pot reaction of primary amines with acetylene (B1199291) dicarboxylates and propiolates in an aqueous medium. rsc.org Even naturally derived catalysts like Vitamin B1 have been shown to effectively catalyze the condensation of hexane-2,5-dione with aromatic amines to form N-substituted pyrroles. nih.gov The synthesis of functionalized pyrroles has also been achieved using squaric acid as an organocatalyst for the reaction of tetrahydro-2,5-dimethoxyfuran with aryl amines in water. nih.gov
Interactive Table: Organocatalytic Synthesis of Pyrroles
| Organocatalyst | Starting Materials | Reaction Type | Ref. |
|---|---|---|---|
| p-Toluenesulfonic acid (TsOH) | 1,2-Diones, Aryl amines, Aldehydes | Multicomponent Reaction | rsc.org |
| Chiral Phosphoric Acid | 1,4-Diketones, Chiral amines | Atroposelective Paal-Knorr | rsc.org |
| N-Methylimidazole | Primary amines, Acetylene dicarboxylates | One-pot condensation | rsc.org |
| Vitamin B1 | Hexane-2,5-dione, Aromatic amines | Paal-Knorr type condensation | nih.gov |
| Squaric Acid | Tetrahydro-2,5-dimethoxyfuran, Aryl amines | Paal-Knorr type condensation | nih.gov |
In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes to pyrroles. semanticscholar.orgconicet.gov.ar These methodologies focus on minimizing waste, avoiding hazardous organic solvents, and improving atom economy. conicet.gov.ar
A prominent green approach is the use of solvent-free reaction conditions, often coupled with catalysis. The Paal-Knorr condensation of 1,4-diketones with primary amines can be efficiently conducted under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) [Pr(OTf)₃]. lookchem.com This method is rapid and high-yielding. lookchem.com Similarly, silica (B1680970) sulfuric acid (SiO₂-OSO₃H) has been used as a reusable heterogeneous catalyst for Paal-Knorr reactions under solvent-free conditions at room temperature. rgmcet.edu.in Three-component syntheses of substituted pyrrol-3-ol type compounds have also been achieved by heating alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of base under solvent-free conditions. mdpi.com
The replacement of volatile organic solvents with water is another cornerstone of green pyrrole synthesis. researchgate.net Three-component reactions between arylglyoxals, 1,3-diketones, and enaminoketones have been successfully conducted in water or a water-ethanol mixture to produce polyfunctionalized pyrroles. researchgate.netnih.gov The use of aqueous media is not only environmentally friendly but can also facilitate unique reactivity. rsc.org Multicomponent reactions, by their nature, are highly atom-economical as they combine several starting materials into a single product in one step, representing a key strategy in green synthesis. organic-chemistry.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new synthetic pathways. The formation of the pyrrole ring, particularly in the context of the aforementioned catalytic systems, often involves intricate multi-step sequences.
A foundational mechanism in pyrrole synthesis is that of the Paal-Knorr reaction . alfa-chemistry.com Investigations by Amarnath and others have elucidated that the reaction does not proceed through a simple double enamine formation. organic-chemistry.org Instead, the currently accepted mechanism involves the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.org This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final step is a double dehydration of this cyclic intermediate to yield the aromatic pyrrole ring. alfa-chemistry.comwikipedia.org The cyclization step is generally considered the rate-determining step. alfa-chemistry.com
In metal-catalyzed reactions , the metal plays a central role in activating substrates and facilitating bond formations. For the copper/iodine-catalyzed synthesis of pyrrole-2-carbaldehydes, mechanistic studies indicate a complex cascade. organic-chemistry.orgacs.org The process is believed to involve sequential iodination and a Kornblum oxidation of the starting aryl methyl ketone to form a key phenylglyoxal (B86788) intermediate. This is followed by condensation with an enaminone (formed from the other reactants), subsequent cyclization, and a final oxidative aromatization to furnish the product. organic-chemistry.org Crucially, labeling experiments confirmed that the aldehyde oxygen atom originates from molecular oxygen (O₂), not from water. organic-chemistry.orgacs.org
For the iron-catalyzed sustainable synthesis from alcohols and amino alcohols, a "hydrogen autotransfer" or "borrowing hydrogen" mechanism is proposed. acs.orgnih.gov In this process, the iron catalyst facilitates the temporary removal of hydrogen from an alcohol (oxidation) to generate a transient ketone. This ketone then reacts with the amine, and the catalyst subsequently returns the "borrowed" hydrogen in a reductive step to complete the cyclization and aromatization, with water and hydrogen gas as the only byproducts. organic-chemistry.orgacs.org
Silver-catalyzed syntheses often proceed through unique reactive intermediates. In the reaction of enamines and ynals, a plausible mechanism involves the initial silver-catalyzed alkynylation followed by a 5-exo-selective hydroamination cyclization. acs.org This forms a key azafulvenium intermediate, which is a highly electrophilic species that can be trapped by various nucleophiles to generate diverse pyrrole products. acs.org In AgOTf-catalyzed reactions with carbenes, the proposed mechanism involves two catalytic cycles: the first cycle involves silver-catalyzed C-C bond insertion of a carbene, while the second cycle involves silver controlling the cyclization and a subsequent acs.orgacs.org-shift to form the final pyrrole product. acs.org
Chemical Transformations and Reactivity of 3,5 Diphenyl 1h Pyrrole 2 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a primary site of reactivity in 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, readily undergoing a variety of condensation, reduction, oxidation, and olefination reactions.
Condensation Reactions for Imine and Schiff Base Formation
The condensation of primary amines with carbonyl compounds is a fundamental method for the formation of imines, also known as Schiff bases. This reaction is characterized by the formation of a carbon-nitrogen double bond (azomethine group) and is typically catalyzed by acid. The reaction of this compound with various primary amines proceeds efficiently to yield the corresponding imine derivatives. orientjchem.orgredalyc.org
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine product. These reactions are often carried out in solvents like ethanol, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. researchgate.net The resulting Schiff bases are versatile intermediates in their own right, finding applications in the synthesis of more complex heterocyclic systems and as ligands in coordination chemistry. researchgate.net
Table 1: Examples of Imine and Schiff Base Formation
| Amine Reactant | Reaction Conditions | Product | Reference |
| Substituted anilines | Ethanol, reflux | N-Aryl-1-(3,5-diphenyl-1H-pyrrol-2-yl)methanimine | redalyc.org |
| o-Aminophenol | Ethanol | 2-(((3,5-diphenyl-1H-pyrrol-2-yl)methylene)amino)phenol | researchgate.net |
| 4-Methyl-o-phenylenediamine | Ethanol, glacial acetic acid, reflux | Schiff base derivative |
Reductions and Oxidations of the Formyl Group
The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Sodium borohydride (NaBH₄) is a commonly employed reagent for the chemoselective reduction of aldehydes to primary alcohols. masterorganicchemistry.comrsc.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields the corresponding alcohol, (3,5-diphenyl-1H-pyrrol-2-yl)methanol. This transformation is typically carried out in alcoholic solvents like methanol or ethanol at room temperature. orientjchem.org
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-diphenyl-1H-pyrrole-2-carboxylic acid. Various oxidizing agents can be employed for this purpose, with potassium permanganate (KMnO₄) being a classic example for the oxidation of heterocyclic aldehydes. researchgate.netresearchgate.net The reaction conditions, such as solvent and temperature, are crucial to ensure the desired transformation without affecting other sensitive functional groups on the pyrrole (B145914) ring.
Table 2: Reduction and Oxidation of the Formyl Group
| Reaction Type | Reagent | Product |
| Reduction | Sodium borohydride (NaBH₄) | (3,5-diphenyl-1H-pyrrol-2-yl)methanol |
| Oxidation | Potassium permanganate (KMnO₄) | 3,5-diphenyl-1H-pyrrole-2-carboxylic acid |
Wittig and Horner-Wadsworth-Emmons Olefinations
The aldehyde functionality of this compound serves as an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the carbonyl group into a carbon-carbon double bond.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. masterorganicchemistry.com The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction of this compound with a suitable phosphorus ylide would yield a 2-(alkenyl)-3,5-diphenyl-1H-pyrrole. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. sciepub.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would produce the corresponding α,β-unsaturated ester. wikipedia.orgenamine.net
Table 3: Olefination Reactions of the Formyl Group
| Reaction | Reagent | General Product Structure |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | 2-(alkenyl)-3,5-diphenyl-1H-pyrrole |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) + Base | Ethyl 3-(3,5-diphenyl-1H-pyrrol-2-yl)acrylate |
Knoevenagel Condensations and Related Carbonyl Additions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation.
This compound can readily participate in Knoevenagel condensations with various active methylene compounds, such as malononitrile. researchgate.netresearchgate.net These reactions are often catalyzed by a weak base, such as an amine. bhu.ac.in The product of the condensation is an α,β-unsaturated compound, which can serve as a versatile intermediate for further synthetic transformations. nih.govacs.org
Table 4: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Product | Reference |
| Malononitrile | Amine (e.g., piperidine) | 2-((3,5-diphenyl-1H-pyrrol-2-yl)methylene)malononitrile | researchgate.netbhu.ac.in |
| Ethyl cyanoacetate | Amine | Ethyl 2-cyano-3-(3,5-diphenyl-1H-pyrrol-2-yl)acrylate | nih.gov |
Reactions Involving the Pyrrole Nitrogen (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can participate in reactions such as N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen can be achieved by reacting the compound with an alkyl halide in the presence of a base. organic-chemistry.org The base, such as potassium hydroxide, deprotonates the pyrrole nitrogen, increasing its nucleophilicity and facilitating the subsequent reaction with the alkyl halide. researchgate.net Ionic liquids have also been shown to be effective media for the regioselective N-alkylation of pyrroles. organic-chemistry.org
N-Acylation: N-acylation involves the introduction of an acyl group onto the pyrrole nitrogen. This is typically achieved by reacting the pyrrole with an acid chloride or anhydride in the presence of a base. N-acylation can serve as a method for introducing functional groups or as a protective strategy in multi-step syntheses. organic-chemistry.org For instance, reaction with benzoyl chloride in the presence of a suitable base would yield 1-benzoyl-3,5-diphenyl-1H-pyrrole-2-carbaldehyde.
Table 5: Reactions at the Pyrrole Nitrogen
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) + Base (e.g., KOH) | 1-Alkyl-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
| N-Acylation | Acid chloride (e.g., PhCOCl) + Base | 1-Acyl-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Electrophilic Aromatic Substitution on the Pyrrole Ring (Excluding Formyl Group)
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). Due to the presence of the electron-withdrawing formyl group at the 2-position and a phenyl group at the 5-position, the remaining unsubstituted position on the pyrrole ring, the 4-position, is the most likely site for electrophilic attack.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For example, halogenation can be achieved using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to introduce a chlorine or bromine atom, respectively, at the 4-position of the pyrrole ring. nih.gov Nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group. Given the reactivity of the pyrrole ring, milder conditions are often necessary to avoid degradation of the starting material.
It is important to note that the formyl group is a deactivating group, which will decrease the reactivity of the pyrrole ring towards electrophilic attack compared to an unsubstituted pyrrole. However, the inherent high reactivity of the pyrrole ring still allows for electrophilic substitution to occur.
Table 6: Electrophilic Aromatic Substitution on the Pyrrole Ring
| Reaction | Reagent | Product |
| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) | 4-Chloro-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
| Nitration | Nitric acid/Sulfuric acid | 4-Nitro-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Halogenation Reactions
Specific studies detailing the halogenation of this compound are not readily found in the surveyed literature. However, the halogenation of pyrrole and its derivatives is a well-established transformation. Generally, due to the high electron density of the pyrrole ring, halogenation reactions are facile but can be difficult to control, sometimes leading to polyhalogenation or polymerization under harsh conditions.
For this compound, electrophilic halogenation would be expected to occur at the C4 position. The aldehyde group at C2 is a deactivating group, which reduces the reactivity of the pyrrole ring towards electrophiles compared to unsubstituted pyrrole.
Table 1: Predicted Halogenation of this compound
| Reagent | Predicted Product | Reaction Conditions |
|---|---|---|
| N-Bromosuccinimide (NBS) | 4-Bromo-3,5-diphenyl-1H-pyrrole-2-carbaldehyde | Typically in an inert solvent like THF or CCl₄, often in the dark to prevent radical reactions. |
| N-Chlorosuccinimide (NCS) | 4-Chloro-3,5-diphenyl-1H-pyrrole-2-carbaldehyde | Similar conditions to NBS, in a solvent such as THF or CH₂Cl₂. |
Note: This table is predictive and not based on published experimental results for this specific compound.
Nitration and Sulfonation
Direct nitration and sulfonation of the pyrrole ring are often problematic due to the sensitivity of the pyrrole nucleus to strong acids, which can lead to polymerization or decomposition. Milder reagents are typically employed for these transformations on pyrrole derivatives.
Nitration: Specific nitration of this compound has not been documented. For other pyrroles, a common and milder nitrating agent is acetyl nitrate (formed in situ from nitric acid and acetic anhydride). This reagent would be expected to introduce a nitro group at the C4 position.
Sulfonation: Similarly, sulfonation using strong acids like fuming sulfuric acid is generally not compatible with pyrroles. A milder alternative, such as the sulfur trioxide-pyridine complex, is typically used. This reagent would be predicted to sulfonate the C4 position of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions on Pyrrole and Phenyl Rings
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation but require a substrate bearing a suitable leaving group, typically a halide or a triflate. To engage this compound in such reactions, it would first need to be halogenated.
Assuming the successful synthesis of a 4-halo-3,5-diphenyl-1H-pyrrole-2-carbaldehyde intermediate, this compound could then participate in various cross-coupling reactions.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions | Predicted Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Aryl-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
| Heck Coupling | Alkene | Pd(OAc)₂, base (e.g., Et₃N), phosphine ligand | 4-Vinyl-3,5-diphenyl-1H-pyrrole-2-carbaldehyde |
Note: This table outlines potential synthetic pathways, contingent on the successful halogenation of the starting material.
Cross-coupling reactions could also be directed at the phenyl rings if they bear appropriate halogen substituents.
Chemo-, Regio-, and Stereoselectivity in Reactions of the Compound
The selectivity of reactions involving this compound is dictated by the electronic and steric properties of the molecule.
Chemoselectivity: The compound possesses several reactive sites: the aldehyde, the N-H proton, and the C4 position of the pyrrole ring.
Reactions with nucleophiles (e.g., Grignard reagents, organolithiums) would likely target the electrophilic carbon of the aldehyde group.
Reactions with strong bases could deprotonate the N-H proton, forming a pyrrolide anion.
Reactions with electrophiles would target the C4 position.
Regioselectivity: In electrophilic substitution reactions, the directing effects of the substituents converge to strongly favor reaction at the C4 position. The C2 position is blocked and deactivated by the aldehyde, and the C3 and C5 positions are occupied by phenyl groups. Therefore, high regioselectivity for C4 substitution is expected.
Stereoselectivity: For reactions involving the addition of nucleophiles to the aldehyde, the formation of a new stereocenter is possible. Without a chiral catalyst or auxiliary, a racemic mixture of the resulting alcohol would be expected. Stereoselectivity is not a factor in the electrophilic substitution reactions on the aromatic pyrrole ring itself.
3,5 Diphenyl 1h Pyrrole 2 Carbaldehyde As a Versatile Synthetic Building Block
Precursor for Advanced Heterocyclic Systems
The inherent reactivity of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for synthesizing intricate heterocyclic frameworks. The aldehyde functionality acts as a key electrophilic site, while the pyrrole (B145914) ring itself provides a nucleophilic backbone, enabling a variety of cyclization and condensation reactions.
The pyrrole-2-carbaldehyde moiety is a cornerstone for building polycyclic aromatic hydrocarbons (PAHs) where the pyrrole ring is fused with other aromatic systems. This fusion dramatically extends the π-electron delocalization, leading to novel electronic and photophysical properties. A common strategy involves the intramolecular cyclization of appropriately substituted pyrrole derivatives. For instance, synthetic protocols have been developed to create cyclopenta-fused PAHs from aryl-substituted aniline (B41778) precursors under mild conditions, a strategy that highlights how tethered aromatic groups can undergo intramolecular substitution. rsc.org
A more direct application is the synthesis of π-extended porphyrins, which can be considered a specialized class of fused polycyclic compounds. nih.gov In these syntheses, porphyrins functionalized with PAHs like anthracene (B1667546) or pyrene (B120774) at their meso positions undergo thermally induced dehydro-aromatization. nih.gov This process fuses the aromatic substituent across the β-positions of the pyrrolic rings, creating a rigid, planar, and highly conjugated system. nih.gov The starting porphyrins for such transformations can be constructed using pyrrole-aldehyde condensation chemistry, demonstrating the role of compounds like this compound as foundational units for these advanced materials. nih.gov The resulting fused systems exhibit significantly red-shifted absorption spectra, making them valuable as near-infrared (NIR) dyes. nih.gov
Perhaps the most classic application of pyrrole-2-carbaldehydes is in the synthesis of porphyrins and related macrocycles. Porphyrins are central to numerous biological processes and have found applications in materials science and medicine. The synthesis of meso-substituted porphyrins often relies on the acid-catalyzed condensation of a pyrrole with an aldehyde. researchgate.netnih.gov
The Lindsey two-step synthesis is a widely used method that first involves the condensation of pyrrole and an aldehyde under acidic conditions to form acyclic polypyrromethane oligomers. researchgate.netnih.gov These intermediates are then oxidized in a second step to yield the final porphyrin macrocycle. researchgate.net Specifically, to create asymmetrically substituted porphyrins like A₂B₂ or AB₃ types, dipyrromethanes are key intermediates. nih.govubc.ca For example, 5-phenyldipyrromethane, formed by the reaction of pyrrole and benzaldehyde (B42025), is a crucial precursor for 5,15-diphenylporphyrin (DPP). ubc.caorgsyn.org Formylation of this dipyrromethane can yield 1,9-diformyl-5-phenyldipyrromethane, a compound structurally related to this compound, which can then be used in a [2+2] condensation to build the porphyrin ring. ubc.ca
The choice of reaction conditions and precursors significantly impacts the yield and type of porphyrin produced. The table below summarizes key aspects of porphyrin synthesis derived from pyrrole-aldehyde chemistry.
| Method | Precursors | Key Intermediates | Conditions | Typical Yields |
| Lindsey Synthesis | Pyrrole, Benzaldehyde derivatives | Dipyrromethanes, Polypyrromethane oligomers | 1. Acid catalyst (e.g., TFA) for condensation; 2. Oxidant (e.g., DDQ) for cyclization | 10-60% researchgate.net |
| Adler-Longo Method | Pyrrole, Aldehyde | Porphyrinogen | One-pot reaction in refluxing propionic acid under aerobic conditions | Lower, often requires extensive purification |
| [2+2] Condensation | Diformyldipyrromethane, Dipyrromethane | - | Acid-catalyzed condensation | High-yield for specific porphyrins like DPP ubc.ca |
This chemistry underscores the role of the pyrrole-aldehyde unit as the fundamental building block for constructing the intricate and vital porphyrin macrocycle.
The pyrrole-2-carbaldehyde framework is not only a precursor to symmetrical macrocycles but also a versatile starting point for the total synthesis of complex, non-symmetrical natural products. nih.gov The aldehyde group serves as a versatile handle for chain extension, functional group interconversion, and the introduction of stereocenters.
A notable example is the use of 2-formylpyrrole in the total synthesis of the aglycone alkaloid pyrrolemarumine. nih.gov This synthesis showcases the divergent functionalization of the pyrrole ring, where the aldehyde is manipulated to build a more complex side chain. nih.gov Furthermore, pyrrole-2-carbinols, which are readily formed by the reduction of the corresponding aldehydes, are precursors to highly reactive 2-methide-2H-pyrrole intermediates. acs.org These intermediates can undergo catalytic, enantioselective [6+2]-cycloadditions with various partners to construct densely substituted bicyclic systems like 2,3-dihydro-1H-pyrrolizin-3-ols, demonstrating a modern approach to building complex heterocyclic scaffolds from simple pyrrole precursors. acs.org This reactivity highlights how the simple aldehyde functionality on the pyrrole ring opens pathways to chiral, biologically relevant molecular architectures. acs.org
Role in the Assembly of Extended π-Conjugated Systems
The combination of the aromatic pyrrole ring and the reactive aldehyde group in this compound makes it a valuable monomer for creating extended π-conjugated systems. These materials, which include oligomers, polymers, and dyes, are of great interest for their unique optical and electronic properties, with applications in organic electronics, sensors, and photovoltaics. The phenyl substituents at the 3- and 5-positions play a crucial role in enhancing the solubility and modifying the electronic structure of the resulting materials.
Well-defined, α,α-linked oligopyrroles and polypyrroles are sought after as models for conducting polymers. tue.nl The synthesis of these materials often involves the iterative coupling of pyrrole monomer units. While direct polymerization of this compound is less common, its derivatives are instrumental. The aldehyde can be converted into other functional groups (e.g., halogens or boronic esters) that are amenable to modern cross-coupling reactions like Suzuki or Stille couplings.
Research has focused on creating mixed oligomers, such as those containing both thiophene (B33073) and pyrrole rings, to fine-tune the properties of the resulting "organic metals". capes.gov.br The synthesis of donor-acceptor (D-A) type polymers, which incorporate electron-rich units like pyrrole or thiophene and electron-deficient units, has proven to be a particularly effective strategy for developing high-performance organic semiconductors. mdpi.com For example, thiophene-isoindigo-thiophene D-A-D oligomers have been synthesized via Stille coupling and subsequently electropolymerized to create polymers with favorable electrochromic properties, including high optical contrast and fast switching times. mdpi.com The principles of these syntheses are directly applicable to pyrrole-based systems, where the diphenyl-substituted pyrrole unit could serve as a solubilizing, electron-donating monomer in a copolymer structure.
| Polymer/Oligomer Type | Monomer Units | Coupling/Polymerization Method | Key Properties |
| Oligo(pyrrole-2,5-diyl)s | N-protected pyrrole derivatives | Pd-catalyzed cross-coupling tue.nl | Model systems for conducting polypyrrole tue.nl |
| Thiophene-Pyrrole Oligomers | Thiophene and pyrrole derivatives | Various coupling strategies | Models for polymeric organic metals capes.gov.br |
| D-A-D Copolymers | Thiophene (Donor), Isoindigo (Acceptor) | Stille coupling, Electropolymerization | Electrochromic, high optical contrast mdpi.com |
| Surface-Grafted Polymers | Bithiophene (Donor), Benzothiadiazole (Acceptor) | Sonogashira coupling | Controlled chain growth on surfaces mdpi.com |
The synthesis of molecules with extended π-conjugation is intrinsically linked to the creation of organic dyes and pigments, as conjugation length and molecular structure dictate the absorption and emission of light. Porphyrins, whose synthesis from pyrrole-aldehydes was discussed previously, are themselves a preeminent class of intensely colored pigments. ubc.caorgsyn.org
By extending the conjugation of the porphyrin macrocycle, its color can be dramatically altered. The synthesis of anthracene- and pyrene-fused porphyrins via thermal cyclodehydrogenation is a powerful method to create stable dyes that absorb strongly in the near-infrared (NIR) region of the spectrum. nih.gov The starting materials for these advanced dyes are meso-substituted porphyrins, which are built from fundamental pyrrole-aldehyde precursors. nih.gov The phenyl groups in a precursor like this compound would ultimately be incorporated as meso-phenyl groups on the final porphyrin, influencing its solubility and electronic properties, and thereby tuning the characteristics of the resulting dye. nih.gov Additionally, other pyrrole derivatives, synthesized through multi-step reactions involving precursors like phenacyl malononitriles, can lead to various heterocyclic compounds with potential applications as functional dyes. nih.gov
Derivatization for Ligand Design in Coordination Chemistry
The strategic modification of this compound allows for its effective use as a precursor in the design of sophisticated ligands for coordination chemistry. The presence of the aldehyde functional group, in conjunction with the pyrrolic nitrogen, provides a versatile platform for constructing multidentate chelating agents capable of binding to a variety of metal centers. A significant application of this compound is in the synthesis of complex dye molecules and other coordination compounds through derivatization reactions.
One notable example is the use of this compound as a starting material for the synthesis of a unique pyrrole-BF2-based fluorophore, specifically a bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine, commonly known as a BOPHY dye. google.com This process highlights the utility of the aldehyde in forming larger, conjugated systems that can act as ligands.
The synthesis begins with the condensation reaction of this compound with hydrazine (B178648) hydrate. In this reaction, two molecules of the pyrrole aldehyde react with one molecule of hydrazine, leading to the formation of an azine linkage (-C=N-N=C-). This intermediate, a centrosymmetric tetraphenyl-containing molecule, serves as the ligand for subsequent complexation.
The coordination chemistry aspect is completed by the introduction of a boron source, typically boron trifluoride etherate (BF3·Et2O), in the presence of a base such as triethylamine (B128534) (Et3N). The nitrogen atoms of the pyrrole rings and the azine bridge coordinate to the boron atoms, forming a stable, multi-ring system. This results in a BOPHY dye, where two BF2 units are integrated into six-membered chelate rings at the core of the molecule, with the two diphenyl-substituted pyrrole units located on the periphery. google.com
The table below summarizes the key reactants and products in the synthesis of a tetraphenyl-containing BOPHY dye from this compound.
| Reactant/Product | Chemical Name | Role in Synthesis |
| Starting Material | This compound | Aldehyde precursor |
| Reagent | Hydrazine hydrate | Forms the azine bridge |
| Intermediate | Azine-linked dipyrrole | Ligand for complexation |
| Reagent | Boron trifluoride etherate | Source of BF2 units |
| Reagent | Triethylamine | Base catalyst |
| Final Product | Tetraphenyl-containing BOPHY dye | Coordination complex |
This table illustrates the synthetic pathway from the initial pyrrole aldehyde to the final BOPHY coordination complex.
Detailed research findings indicate that the resulting BOPHY dye exhibits distinct photophysical properties, absorbing and emitting light at specific wavelengths. For instance, a synthesized tetraphenyl-containing BOPHY was found to have a maximum absorption at 508 nm and an emission maximum at 524 nm in chloroform (B151607). google.com These properties are a direct consequence of the extended π-conjugated system created through the derivatization and coordination process, underscoring the importance of this compound in designing functional coordination compounds.
Applications in Advanced Materials Science and Chemical Technologies
Organic Electronic Materials
While direct, large-scale application of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde in commercial organic electronic devices is not yet established, its molecular framework is highly relevant to the design of materials for this sector. The core structure embodies key features required for organic semiconductors, including charge transport capabilities and tunable electronic properties. The carbaldehyde moiety, in particular, serves as a crucial synthetic gateway to more complex, high-performance molecules and polymers.
Components for Organic Light-Emitting Diodes (OLEDs)
In the design of materials for OLEDs, achieving high quantum efficiency, color purity, and stability is paramount. The 3,5-diphenyl-1H-pyrrole core offers a foundation for building blue-emitting materials, which are often a challenge in OLED technology. nih.gov The pyrrole (B145914) ring is a strong electron-donating unit, while the phenyl groups contribute to extending the π-conjugation, which is essential for tuning the HOMO/LUMO energy levels to facilitate efficient charge injection and transport. researchgate.net
The aldehyde functional group on the pyrrole ring is a key feature, allowing for the synthesis of more elaborate structures. Through reactions like Knoevenagel or Wittig condensations, the conjugated system can be extended with acceptor moieties, creating donor-acceptor (D-A) structures. These D-A molecules are fundamental to many modern OLED emitters, enabling phenomena like thermally activated delayed fluorescence (TADF) that can lead to near-100% internal quantum efficiency. The steric hindrance provided by the phenyl groups can also be advantageous, potentially reducing intermolecular aggregation in the solid state, a common cause of fluorescence quenching. nih.gov
Photovoltaic Applications and Organic Solar Cells
The development of efficient organic solar cells relies on materials that can absorb a broad range of the solar spectrum and effectively separate and transport charge. Pyrrole-based systems, particularly those integrated into donor-acceptor copolymers, have shown significant promise in this area. The this compound scaffold can be envisioned as a precursor to such materials.
The electron-rich nature of the diphenyl-pyrrole unit makes it a suitable electron-donor segment. researchgate.net The carbaldehyde group can be used to link these donor units with electron-acceptor units (such as benzothiadiazole or diketopyrrolopyrrole derivatives) to create polymers with a low bandgap, which is critical for absorbing more solar photons. The resulting intramolecular charge transfer character in these D-A polymers facilitates the initial exciton (B1674681) separation, a crucial step in the photovoltaic process.
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental components of flexible and printed electronics, requiring organic semiconductors with high charge carrier mobility and stability. Pyrrole is recognized as an excellent building block for such semiconductors. researchgate.net Fusing aromatic rings like thiophene (B33073) or benzene (B151609) to a pyrrole core has been a successful strategy to create stable and high-performance materials.
The this compound molecule itself can be seen as a foundational unit for larger, more planar systems required for efficient charge transport in OFETs. The aldehyde allows for synthetic pathways to create extended, rigid, and co-planar molecules that can self-assemble into ordered structures in thin films. This molecular ordering is critical for maximizing π-orbital overlap between adjacent molecules, thereby enhancing charge mobility. Derivatives could be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior depending on the electronic nature of the groups it is reacted with.
Chemo- and Biosensors (Chemical Design and Detection Principles)
The reactive aldehyde and the inherent fluorescence of the diphenyl-pyrrole core make this compound an excellent starting point for the rational design of sensors. The design principle hinges on the interaction of an analyte with a sensor molecule, which induces a measurable change in a physical property, such as fluorescence or color.
Design of Fluorescent Probes (Chemical Structure Focus)
A fluorescent probe's utility is based on its ability to signal the presence of a specific analyte through a change in its emission properties. The 3,5-diphenyl-1H-pyrrole scaffold is an attractive fluorophore due to its conjugated system. The key to creating a sensor is to couple this fluorophore to a recognition unit—a part of the molecule that selectively binds to the target analyte.
The carbaldehyde group is the ideal synthetic handle for this purpose. For example, it can be readily condensed with hydrazines or amines to form hydrazones or Schiff bases. If the attached molecule contains a chelating unit (e.g., a polyamine or a crown ether), the resulting derivative can act as a fluorescent sensor for metal ions. The binding of a metal ion to the chelating site can influence the fluorophore in several ways:
Photoinduced Electron Transfer (PeT): The receptor can quench the fluorescence of the pyrrole core. Upon binding the analyte, this quenching mechanism is disrupted, and fluorescence is "turned on."
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, modifying the ICT character of the molecule and causing a shift in the emission wavelength.
Below is a table illustrating the design concept for a fluorescent probe derived from the title compound.
| Structural Component | Function | Design Principle |
| 3,5-diphenyl-1H-pyrrole | Fluorophore | Provides the core fluorescent signal. The extended π-conjugation results in intrinsic emission properties. |
| -CHO (Carbaldehyde) | Synthetic Handle | Allows covalent attachment of a recognition unit via condensation reactions (e.g., forming a Schiff base). |
| Recognition Unit (e.g., attached amine with chelating group) | Analyte Binding Site | Selectively interacts and binds with the target analyte (e.g., a specific metal ion). |
| Overall Probe | Sensing Action | The binding event at the recognition unit modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or color. |
Chromogenic Reagents (Chemical Design Focus)
Chromogenic reagents function by changing color in the presence of an analyte, a process that can be observed with the naked eye or a simple spectrophotometer. The design of such reagents from this compound focuses on modifying its π-conjugated system upon reaction with a target.
The color of an organic molecule is determined by the energy gap between its HOMO and LUMO, which corresponds to the wavelength of light it absorbs. Any chemical reaction that alters the length or nature of the conjugated system will change the absorption spectrum and thus the perceived color. The aldehyde group is highly effective for this purpose. For instance, its reaction with anilines or other primary amines (which could be the analyte) forms a Schiff base (an imine). This reaction extends the π-system, typically causing a bathochromic shift (a shift to a longer wavelength), which results in a distinct color change. This principle is widely used in test strips and colorimetric assays for detecting various amines or even changes in pH if the attached group is pH-sensitive.
The following table outlines the chemical design focus for creating chromogenic reagents.
| Design Step | Chemical Focus | Resulting Property |
| Starting Material | This compound | A π-conjugated system with a specific UV-Vis absorption spectrum (typically colorless or pale yellow). |
| Reaction | Condensation of the aldehyde group with an analyte (e.g., a primary amine). | Formation of a new C=N double bond (Schiff base/imine). |
| Structural Change | Extension of the π-conjugated system across the newly formed imine bond. | Alteration of the HOMO-LUMO energy gap. |
| Detection Principle | Chromogenic Shift | A shift in the maximum absorption wavelength (λmax) to a different part of the visible spectrum, leading to a visible color change. |
Catalyst Design and Immobilization (Material Synthesis Focus)
The unique structure of this compound, which combines a heterocyclic pyrrole core, bulky phenyl substituents, and a reactive carbaldehyde group, makes it a promising scaffold for developing advanced catalytic materials. Its applications are particularly notable in the realm of heterogeneous catalysis, where the ease of catalyst separation and recycling is paramount.
Pyrrole-Functionalized Supports for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a key strategy for creating robust and reusable heterogeneous catalysts. Pyrrole derivatives are extensively used for this purpose, either as monomers for creating porous polymer supports or as ligands to be grafted onto existing materials. nih.gov
Pyrrole-based conjugated microporous polymers (CMPs) have been investigated as efficient heterogeneous catalysts. researchgate.net These materials are synthesized through the self-polycondensation of pyrrole-containing monomers, resulting in insoluble, stable, and highly porous scaffolds. The inherent porosity and the presence of abundant nitrogen heteroatoms, which can act as basic active sites or metal coordination sites, are key to their catalytic activity. researchgate.nethud.ac.uk For instance, CMPs derived from tetra(pyrrol-2-yl)benzene have shown high efficiency in base-catalyzed reactions like the Knoevenagel condensation. hud.ac.uk
The this compound molecule is a suitable candidate for incorporation into such support materials. The pyrrole ring itself can be polymerized, while the aldehyde group provides a versatile chemical handle for post-synthesis modification or for grafting the molecule onto a pre-functionalized support (e.g., silica (B1680970) or a polymer resin bearing amino groups) via Schiff base formation. Furthermore, pyrrole compounds have been used to functionalize carbon supports for noble metal catalysts, such as iridium and platinum, to facilitate the synthesis of other valuable chemicals. acs.org The interaction between the metal and the nitrogen-functionalized support can enhance catalytic performance and selectivity. acs.org
| Support/Catalyst Type | Pyrrole-Based Component | Catalytic Application | Key Features |
|---|---|---|---|
| Conjugated Microporous Polymers (CMPs) | 1,2,4,5-tetra(pyrrol-2-ly)benzene or 1,3,5-tri(pyrrol-2-ly)benzene | Knoevenagel Condensation | High stability, inherent porosity, and abundant nitrogen active sites. researchgate.nethud.ac.uk |
| Functionalized Activated Carbon | Nitrogen and Phosphorus co-doped carbon support | Synthesis of pyrroles from alcohols and amino alcohols | Enhanced metal-support interaction (e.g., with Iridium). acs.org |
| Carbon-Supported Platinum | - (Used for pyrrole synthesis) | Acceptorless dehydrogenative heterocyclization | Superior activity compared to other transition metals for synthesizing 2,5-disubstituted pyrroles. acs.org |
Organocatalytic Applications of Pyrrole Derivatives (Chemical Structure and Mechanism Focus)
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While much research focuses on the organocatalytic synthesis of pyrroles rsc.orgrsc.org, the pyrrole scaffold itself is a key component in the design of new organocatalysts. The development of axially chiral aryl pyrroles, for example, highlights the utility of the pyrrole motif in creating stereochemically defined environments for asymmetric catalysis. nih.gov
The structure of this compound contains the key functional groups for potential organocatalytic activity. The carbaldehyde group is central to one of the most important activation modes in organocatalysis: iminium ion catalysis.
Mechanism Focus: Iminium Catalysis An aldehyde-bearing organocatalyst can react reversibly with a chiral secondary amine (often a derivative of proline or other heterocycles) to form a nucleophilic enamine or, in the presence of an electrophile, an electrophilic iminium ion. In the context of this compound, if used as a substrate in a reaction catalyzed by a secondary amine, it could form an enamine. Conversely, if a derivative of this molecule were designed as a catalyst, its pyrrole nitrogen could be part of a larger chiral structure that positions a secondary amine to react with a substrate aldehyde or ketone.
The pyrrole ring and its substituents play a crucial role:
Electronic Properties : The electron-rich pyrrole ring can influence the reactivity of the adjacent carbaldehyde group.
Steric Hindrance : The two phenyl groups at the 3- and 5-positions create a defined, bulky steric environment around the reactive center. In asymmetric catalysis, this steric bulk is critical for controlling the facial selectivity of an incoming nucleophile, leading to the preferential formation of one enantiomer of the product. The atroposelective synthesis of aryl pyrroles, where rotation around a single bond is hindered, demonstrates that such substituted systems can create stable, chiral environments. nih.gov
Therefore, chiral derivatives of this compound are promising candidates for development as organocatalysts for reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Diels-Alder reactions.
Photochromic and Thermochromic Materials
Photochromic and thermochromic materials are stimuli-responsive compounds that undergo a reversible color change upon exposure to light (photochromism) or heat (thermochromism). This behavior is rooted in the reversible transformation between two different molecular structures with distinct absorption spectra.
While specific studies on the photochromic or thermochromic properties of this compound are not widely reported, its structural components are found in many known chromic materials. The core of this potential lies in its extended π-conjugated system. Pyrrole-based structures, particularly diketopyrrolopyrroles (DPPs) and dihydropyrrolo[3,2-b]pyrroles (DHPPs), are known for their strong absorption and fluorescence properties, which can be tailored by chemical modification. kennesaw.edubeilstein-journals.orgnih.gov
Photochromism: Photochromism in heterocyclic compounds often involves a photoinduced ring-opening and ring-closing reaction. electronicsandbooks.com For instance, naphthopyrans, which can bear diphenyl substituents, exhibit photochromism through the light-induced cleavage of a C-O bond in the pyran ring, forming a colored, open-ring merocyanine (B1260669) structure. electronicsandbooks.comablesci.com The reverse reaction can be triggered by visible light or heat. The phenyl groups significantly influence the stability and color of the isomers. ablesci.com It is conceivable that a pyrrole-based system like this compound could be integrated into larger molecular designs that exhibit similar photoswitchable behavior. The electronic properties of the diphenyl and carbaldehyde substituents would be expected to modulate the absorption wavelengths (i.e., the color) of the different isomeric states. mdpi.com
Thermochromism: Thermochromism in organic materials can arise from various phenomena, including a change in crystal packing, a shift in an equilibrium between different molecular species, or a conformational change in a polymer backbone. nih.gov For example, some fluoran (B1223164) dyes exhibit thermochromism when mixed with long-chain phenolic developers; heating causes the decomposition of a colored supramolecular complex, leading to discoloration. acs.org In conjugated polymers like polythiophenes, thermochromism results from heat-induced twisting of the polymer backbone, which reduces π-conjugation and causes a color shift. nih.gov A system based on a dipyrrolopyrazine was shown to be colorless but converted to a red bis-(1-azafulvene) system upon heating, which could be photochromically reversed, demonstrating a dual thermochromic and photochromic character.
The conjugated structure of this compound suggests that its derivatives, especially in polymeric or aggregated forms, could exhibit thermochromic properties by mechanisms involving changes in intermolecular π-π stacking or molecular planarity upon heating.
| Material Class | Chromic Type | Mechanism Example | Structural Relevance |
|---|---|---|---|
| Naphthopyrans | Photochromic | Reversible cleavage of a C-O bond in the pyran ring upon UV irradiation. electronicsandbooks.com | Often substituted with bulky aryl (e.g., phenyl) groups to stabilize isomers. ablesci.com |
| Diarylethenes | Photochromic | Photoinduced [6π] electrocyclization and cycloreversion. | A well-established class of robust photoswitches based on aromatic heterocycles. rsc.org |
| Fluorans + Developers | Thermochromic | Thermal decomposition of a colored supramolecular complex. acs.org | Based on reversible acid-base-like interactions in the solid state. |
| Conjugated Polymers (e.g., Polythiophenes) | Thermochromic | Conformational twisting of the polymer backbone with heat, altering π-conjugation. nih.gov | Applicable to systems with extended π-conjugation, like polymerized pyrroles. |
Theoretical and Computational Investigations of 3,5 Diphenyl 1h Pyrrole 2 Carbaldehyde
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules, providing information about orbital energies and electron distribution. researchgate.net Such studies are fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial for understanding chemical reactivity. researchgate.netresearchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com
For 3,5-diphenyl-1H-pyrrole-2-carbaldehyde, the HOMO is expected to be delocalized across the electron-rich π-system of the pyrrole (B145914) ring and the attached phenyl groups. The nitrogen atom's lone pair is integral to the pyrrole's aromatic sextet, contributing to the high electron density of the ring system. youtube.comlibretexts.org The LUMO, conversely, is anticipated to be primarily localized on the electron-withdrawing carbaldehyde group (-CHO) and the conjugated backbone, indicating the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Primary Localization | Associated Reactivity |
|---|---|---|
| HOMO | Pyrrole Ring and Phenyl Groups | Nucleophilic / Electron Donor |
| LUMO | Carbaldehyde Group and Conjugated System | Electrophilic / Electron Acceptor |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic interactions. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
In a computed MEP map for this compound, distinct regions of charge would be visible.
Negative Potential (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. The most negative potential is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group. The π-cloud of the pyrrole and phenyl rings would also exhibit negative potential. researchgate.netpearson.com
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atom of the pyrrole N-H group and the hydrogen atom of the aldehyde group are predicted to be the most electron-poor sites and would appear as regions of strong positive potential. vaia.com
Neutral Potential (Green): These areas represent regions with relatively neutral charge, such as the carbon backbones of the phenyl rings.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are used to explore the potential energy surface of a molecule, identifying its stable conformations and the energy barriers between them. nih.gov
C5-Phenyl Rotation: The rotation around the C5-C(phenyl) bond is expected to be significantly hindered. This is due to severe steric repulsion between the ortho-hydrogens of the phenyl group and the adjacent carbaldehyde group at the C2 position of the pyrrole ring. This interaction would create a high rotational energy barrier, limiting the conformational freedom of this phenyl group.
C3-Phenyl Rotation: The rotation of the phenyl group at the C3 position is also restricted, primarily due to steric interactions with the hydrogen atom at the C4 position of the pyrrole ring. However, this barrier is predicted to be substantially lower than that for the C5-phenyl group due to the smaller size of the interacting hydrogen atom compared to the carbaldehyde group. The mechanism for phenyl rotation in such systems often involves a non-synchronous process. nih.gov
Due to the steric hindrance described above, this compound is not a planar molecule. The interplay between resonance stabilization, which favors planarity, and steric repulsion, which opposes it, determines the final conformation. nih.govplos.org Steric repulsion is generally the dominant factor in such substituted biaryl systems. nih.govdatadryad.org The phenyl rings are forced to twist out of the plane of the pyrrole ring to achieve a lower energy state. The specific torsional angles (dihedral angles) define this preferred, non-planar conformation. Computational studies on similar biaryl systems help in predicting these angles. nih.govmdpi.com
Table 2: Predicted Preferred Torsional Angles
| Torsional Angle | Predicted Angle Range (Degrees) | Primary Influencing Factor |
|---|---|---|
| C4-C3-C(phenyl)-C(phenyl) | 30 - 50° | Steric hindrance with H at C4 |
| C4-C5-C(phenyl)-C(phenyl) | 40 - 60° | Steric hindrance with carbaldehyde at C2 |
Reaction Pathway Predictions and Transition State Analysis
Computational chemistry can be employed to model potential chemical reactions, predict their feasibility, and elucidate their mechanisms. chemrxiv.org This involves mapping the reaction pathway from reactants to products and identifying the transition state—the highest energy point along this path. The energy of the transition state determines the activation energy of the reaction.
For this compound, several reaction pathways can be computationally investigated:
Nucleophilic Addition to the Carbonyl: The carbaldehyde group is a classic electrophilic site. Computational models can predict the pathway and activation energy for the addition of various nucleophiles to the carbonyl carbon.
Electrophilic Substitution on the Pyrrole Ring: While the pyrrole ring is electron-rich, the presence of two bulky phenyl groups and an electron-withdrawing carbaldehyde group would influence the regioselectivity of any electrophilic attack. The only unsubstituted position, C4, would be a likely, though sterically hindered, site.
Reactions involving the N-H group: The acidity of the N-H proton can be calculated, and its deprotonation to form an anion, followed by subsequent reactions, can be modeled.
Oxidation/Reduction: The reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid are common transformations whose pathways can be explored. nih.gov
By calculating the energy profiles for these different potential reactions, a prediction of the most favorable chemical transformations under specific conditions can be made. researchgate.net
Computational Studies of Formylation Mechanisms
The introduction of a formyl group onto a pyrrole ring, a key step in the synthesis of compounds like this compound, can occur through various methods, most notably the Vilsmeier-Haack reaction. While specific computational studies on the formylation mechanism of 3,5-diphenylpyrrole are not extensively documented in dedicated publications, the methodology for such an investigation is well-established.
A computational study of this reaction would typically employ Density Functional Theory (DFT) to model the reaction pathway. Researchers would calculate the geometries and energies of the reactants (3,5-diphenylpyrrole and the Vilsmeier reagent, e.g., POCl₃/DMF), intermediates, transition states, and products. By mapping the potential energy surface, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing insights into the reaction kinetics. Furthermore, analysis of the electronic structure of the transition states can elucidate the flow of electrons and the nature of bond formation and cleavage during the formylation process. Such studies would help in optimizing reaction conditions and understanding the regioselectivity of the formylation on substituted pyrrole systems.
Theoretical Insights into Reactivity Trends
The reactivity of this compound is governed by the electronic interplay between the pyrrole core, the two phenyl substituents, and the electron-withdrawing carbaldehyde group. Theoretical calculations, particularly those determining frontier molecular orbitals (FMOs), are crucial for understanding these trends.
DFT calculations on related diphenylpyrrole-containing systems, such as BOPHY dyes synthesized from this compound, provide valuable insights. rhhz.net Molecular orbital calculations on these complex structures show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the π-conjugated system. rhhz.net For this compound itself, the HOMO would likely be localized primarily on the electron-rich pyrrole ring and phenyl groups, indicating these are the preferred sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the electron-deficient carbaldehyde group, making it the center for nucleophilic attack. The energy gap between the HOMO and LUMO, a key parameter derived from these calculations, is indicative of the molecule's chemical reactivity and kinetic stability. rhhz.net
Spectroscopic Property Prediction (Theoretical Perspective)
Computational methods are indispensable for predicting and interpreting the spectroscopic data of molecules like this compound.
Computational UV-Vis and Fluorescence Spectra Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption and fluorescence spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. Each calculated transition corresponds to a potential absorption peak, with its strength determined by the oscillator strength.
For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) arising from π-π* transitions within the conjugated system. The accuracy of these predictions depends on the choice of the functional and basis set. Computational studies on derivatives have shown that methods like TD-DFT at the B3LYP/6-31G(d) level can effectively model the electronic structure and spectra. rhhz.net By optimizing the geometry of the first excited state, it is also possible to predict the fluorescence emission spectrum, providing information on the Stokes shift, which is the difference between the absorption and emission maxima.
Table 1: Representative Data from a Theoretical TD-DFT Calculation for UV-Vis Spectrum
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.75 | HOMO → LUMO |
| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.59 | 270 | 0.05 | HOMO → LUMO+1 |
Note: This table contains representative, hypothetical data to illustrate the output of a TD-DFT calculation and does not represent experimentally verified values for this specific compound.
NMR Chemical Shift Calculation Methodologies (Methodological Focus)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a powerful tool for structure elucidation. The most common and reliable approach is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (e.g., B3LYP). researchgate.netacs.org
The methodology involves first optimizing the molecular geometry of this compound at a chosen level of theory. Following this, a GIAO calculation is performed on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. The accuracy of GIAO-DFT methods is often high enough to allow for the unambiguous assignment of complex ¹H and ¹³C NMR spectra, especially when experimental data is available for comparison. acs.org
Table 2: Experimental ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.04 | br | NH |
| 9.63 | s | CHO |
| 7.70-7.67 | m | 2H (Aryl) |
| 7.55-7.52 | m | 2H (Aryl) |
| 7.48-7.33 | m | 6H (Aryl) |
| 6.72 | d | 1H (Pyrrole C4-H) |
Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org
Structure-Property Relationships Derived from Computational Data (Materials/Chemical Properties Focus)
Computational studies are pivotal in establishing relationships between the molecular structure of this compound and its potential properties as a chemical building block. By systematically modifying the structure in silico—for instance, by changing the substituents on the phenyl rings—and calculating the resulting electronic and optical properties, clear structure-property relationships can be derived.
For example, DFT calculations performed on a BOPHY dye derived from this aldehyde show how the HOMO-LUMO gap can be tuned. rhhz.net This energy gap is a critical parameter influencing the molecule's color, photostability, and utility in electronic devices. Computational models can predict how adding electron-donating or electron-withdrawing groups to the phenyl rings would alter the energy levels, thus guiding the synthesis of new materials with desired optical properties. rhhz.net Furthermore, computational docking and pharmacophore modeling on related diphenylpyrrole scaffolds have been used to establish structure-activity relationships for biological targets, such as p53 activators, demonstrating the broad applicability of these theoretical approaches. cu.edu.eg These studies highlight how the spatial arrangement of the phenyl groups and the electronic nature of the pyrrole core are key determinants of the molecule's function. cu.edu.eg
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methodologies for pyrrole (B145914) derivatives often involve multi-step processes with drawbacks such as long reaction times, the use of hazardous solvents, and low yields. semanticscholar.org Future research should focus on developing greener and more efficient pathways to synthesize 3,5-diphenyl-1H-pyrrole-2-carbaldehyde.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine simple starting materials to construct the target molecule in a single step would significantly improve efficiency. An approach could involve the condensation of an amine, a 1,4-dicarbonyl compound equivalent, and a formylating agent. semanticscholar.org
Green Catalysis: Investigating the use of cheaper and more environmentally benign catalysts, such as ZnO nanostructures or basic ionic liquids, could replace traditional acid or base catalysts. semanticscholar.org
Alternative Energy Sources: The application of methods like ultrasound (sonochemistry) or microwave irradiation could accelerate reaction times and reduce energy consumption compared to conventional heating. semanticscholar.org
Phase Transfer Catalysis (PTC): Utilizing PTC conditions, which have been successful for synthesizing related cyano- and thio-substituted pyrroles, could offer a high-yield route at room temperature, minimizing the need for volatile organic solvents. acs.org
Table 1: Comparison of Potential Synthetic Route Improvements
| Feature | Traditional Routes | Proposed Sustainable Routes |
|---|---|---|
| Catalysts | Mineral acids, Lewis acids | Ionic liquids, ZnO nanostructures |
| Solvents | Volatile organic compounds (e.g., benzene (B151609), dioxane) | Water, polyethylene (B3416737) glycol (PEG), solvent-free |
| Efficiency | Multiple steps, complex purification | One-pot reactions, easier workup |
| Energy Input | Prolonged heating (reflux) | Microwave, ultrasound, room temperature |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The aldehyde functionality and the pyrrole ring are sites of rich reactivity, yet many potential transformations of this compound remain unexplored. Future work should aim to uncover novel reactions and create a diverse library of derivatives.
Cycloaddition Reactions: The aldehyde group can be reduced to the corresponding alcohol (a pyrrole-2-carbinol). This intermediate could then be used in organocatalytic formal [6+2]-cycloadditions to generate complex, densely substituted dihydropyrrolizine structures, which are of interest in medicinal chemistry. acs.org
Imination and Subsequent Cyclizations: The reaction of the carbaldehyde with anilines or 1,2-diaminobenzene could lead to the formation of 1H-pyrrolylmethylenimines or benzimidazolyl derivatives, respectively. researchgate.net The conditions for these reactions could be fine-tuned to selectively produce specific products.
Reactivity of TDAE-Generated Carbanions: The use of reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) could be explored to generate a carbanion from the pyrrole ring, opening up pathways for new carbon-carbon bond formations and the synthesis of novel quinoxaline (B1680401) derivatives. researchgate.net
Integration into Emerging Functional Materials
The inherent electronic properties of the pyrrole ring, combined with the extended π-conjugation from the diphenyl substituents, make this compound a promising building block for advanced functional materials.
Stimuli-Responsive Materials: The aldehyde group provides a convenient handle for attaching the molecule to polymer backbones or other scaffolds. This could lead to materials that change their optical or electronic properties in response to stimuli such as light, pH, or the presence of specific analytes. The aldehyde could be converted into an imine or an azine, which are known photo- and chemo-responsive groups.
Organic Electronics: Pyrrole-based systems are fundamental to conducting polymers. Future research could explore the polymerization of this compound or its derivatives to create novel organic semiconductors or conductive materials. The phenyl groups could be further functionalized to tune solubility and solid-state packing.
Soft Robotics: Materials that can change shape or function in response to external signals are crucial for soft robotics. The development of polymers incorporating this pyrrole derivative could be targeted toward creating new electroactive polymers (EAPs) where the material's properties can be modulated by an electrical field.
Advanced Spectroscopic Characterization Techniques Applied to the Compound (Method Development Focus)
While standard techniques like NMR and IR are used for basic characterization acgpubs.orgresearchgate.net, applying and developing advanced spectroscopic methods could provide deeper insights into the structure, dynamics, and electronic nature of this compound.
Multi-dimensional NMR: The systematic application of 2D NMR techniques such as COSY, HMBC, and NOESY would allow for unambiguous assignment of all proton and carbon signals and provide detailed information about the molecule's conformation in solution. nih.gov
Solid-State NMR (ssNMR): For applications in functional materials, ssNMR would be invaluable for characterizing the compound in its solid or polymeric form, revealing information about intermolecular packing and local structure that is lost in solution.
High-Resolution Mass Spectrometry (HRMS): Techniques like HRESIMS are crucial for confirming elemental composition. nih.gov Developing fragmentation pathway studies using tandem MS could help in the structural elucidation of its future derivatives.
Computational Spectroscopy: A focus on developing more accurate computational models (e.g., using Density Functional Theory - DFT) to predict vibrational (IR, Raman) and electronic (UV-Vis) spectra would be a significant advancement. tandfonline.com Correlating these theoretical spectra with high-resolution experimental data could lead to a more profound understanding of the molecule's electronic structure and transitions.
Table 2: Advanced Spectroscopic Techniques and Their Potential Insights
| Technique | Information Gained | Research Focus |
|---|---|---|
| 2D NMR (NOESY) | Through-space proton correlations, solution-state conformation | Determining the preferred orientation of the phenyl rings relative to the pyrrole core. |
| Solid-State NMR | Intermolecular packing, polymorphism in the solid state | Characterizing the compound within a polymer matrix or as a crystalline solid material. |
| DFT Calculations | Predicted vibrational frequencies, electronic transitions, NMR shifts | Developing a robust computational method that accurately reproduces experimental spectra for this class of compounds. |
Synergistic Approaches Combining Synthetic and Computational Research
A powerful future direction lies in the tight integration of synthetic chemistry with computational modeling to accelerate the discovery of new derivatives with tailored properties.
Structure-Property Relationship Studies: Computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can be used to design new derivatives of this compound with specific biological activities. documentsdelivered.com For instance, models could predict the binding affinity of potential derivatives to a target protein, guiding synthetic chemists to prioritize the most promising candidates.
Reaction Mechanism and Reactivity Prediction: DFT calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. This would help in optimizing reaction conditions for the novel derivatization strategies outlined in section 7.2 and understanding unexpected outcomes.
In Silico Design of Materials: Molecular dynamics (MD) simulations could be used to predict how molecules of this compound and its polymers would behave in a condensed phase. documentsdelivered.com This allows for the in silico design of materials with desired properties, such as conductivity or mechanical strength, before committing to laborious synthetic work. This creates a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
